REACTION_CXSMILES
|
[C:1]1([C:7]2[N:8]=[N:9][CH:10]=[C:11]([Sn](CCCC)(CCCC)CCCC)[CH:12]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl.Br[C:28]1[CH:33]=[CH:32][N:31]=[CH:30][CH:29]=1>C1COCC1.C(Cl)Cl.[NH4+].[Cl-].C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[C:1]1([C:7]2[N:8]=[N:9][CH:10]=[C:11]([C:28]3[CH:33]=[CH:32][N:31]=[CH:30][CH:29]=3)[CH:12]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:1.2,5.6,^1:47,49,68,87|
|
Name
|
|
Quantity
|
110 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C=1N=NC=C(C1)[Sn](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
72 mg
|
Type
|
reactant
|
Smiles
|
Cl.BrC1=CC=NC=C1
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
10 mg
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
then poured into PTFE (5 μM) fritted syringe barrels
|
Type
|
CUSTOM
|
Details
|
The organic phase was collected
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The compound was purified
|
Type
|
CUSTOM
|
Details
|
by dry flash column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C=1N=NC=C(C1)C1=CC=NC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 40 mg | |
YIELD: CALCULATEDPERCENTYIELD | 69.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |